![molecular formula C8H7BrN2 B152556 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 281192-91-4](/img/structure/B152556.png)
3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to a class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have shown potent activities against FGFR1, 2, and 3, which are fibroblast growth factor receptors . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making these derivatives an attractive strategy for cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine”, involves targeting FGFRs . The compound 4h, a derivative, exhibited potent FGFR inhibitory activity . It’s worth noting that the research has been developing this class of derivatives with development prospects .Scientific Research Applications
FGFR Inhibition for Cancer Therapy
The fibroblast growth factor receptor (FGFR) family plays a crucial role in cancer progression. Abnormal activation of FGFR signaling pathways is associated with several cancers, including breast, lung, prostate, bladder, and liver cancer. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs. Among these, compound 4h stands out with potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Notably, it exhibits low molecular weight, making it an appealing lead compound for further optimization .
Breast Cancer Cell Proliferation Inhibition
In vitro studies have demonstrated that compound 4h effectively inhibits breast cancer cell proliferation. Additionally, it induces apoptosis in breast cancer cells. This finding suggests its potential as a therapeutic agent for breast cancer treatment .
Suppression of Migration and Invasion
Compound 4h also significantly suppresses the migration and invasion abilities of breast cancer cells (4T1 cells). These effects are crucial in preventing cancer metastasis and invasion into surrounding tissues .
Molecular Interactions
The 1H-pyrrolo[2,3-b]pyridine ring of compound 4h forms hydrogen bonds with specific amino acid residues in the FGFR binding site. Additionally, its methoxyphenyl motif occupies a hydrophobic pocket in the ATP site, contributing to its inhibitory activity .
Synthesis and Optimization Prospects
The development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs holds promise. Researchers can use compound 4h as a starting point for further optimization, aiming to enhance its efficacy and specificity .
Chemical Properties and Safety
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-bromo-1-methylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-7(9)6-3-2-4-10-8(6)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHFSEKDEABVOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459433 | |
Record name | 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
281192-91-4 | |
Record name | 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMO-1-METHYL-7-AZAINDOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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